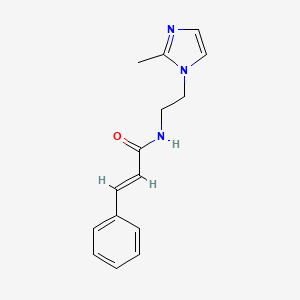
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is a chemical compound with the molecular formula C15H17N3O . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as this compound, is a topic of interest in the field of medicinal chemistry . Imidazole was first synthesized by the reaction of glyoxal and formaldehyde in ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Chemical Structure and Synthesis
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)cinnamamide is part of a broader class of compounds involving imidazole derivatives, which have garnered interest for their diverse chemical properties and potential applications in various scientific research areas. One study explored the histamine amides of Acacia longifolia, identifying compounds structurally similar to this compound, highlighting the efficiency of Dowex-50 ion exchange resin in isolating such compounds from crude plant extracts (Repke, 1975).
Biological Activity
Research into imidazole derivatives, akin to this compound, has revealed their potential biological activities. For instance, a study on new 1,3,4-oxadiazole compounds derived from 1H-imidazole demonstrated significant antibacterial activity against various bacteria, indicating the promising antimicrobial properties of imidazole-based compounds (Al-badrany et al., 2019). Another study synthesized amido-linked pyrrolyl and pyrazolyl-oxazoles, thiazoles, and imidazoles from cinnamamide derivatives, with some showing strong antibacterial and antifungal activities, underscoring the therapeutic potential of such compounds (Padmavathi et al., 2011).
Polymer Science
In the realm of polymer science, the synthesis and modification of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) have been investigated, showcasing the versatility of imidazole derivatives in creating highly substituted polymers with potential for various modifications and applications (Rössel et al., 2017).
Catalysis
Imidazole derivatives are also explored in catalysis; for instance, N-heterocyclic carbene (NHC) catalysts, involving imidazol-2-ylidenes, have demonstrated efficiency in transesterification and acylation reactions, highlighting their role in facilitating various chemical transformations (Grasa et al., 2003).
Antimycobacterial Activity
Exploring the antimycobacterial potential, a study on imidazo[1,2-a]pyridine amide-cinnamamide hybrids revealed moderate activity against M. tuberculosis, indicating the potential of such compounds in developing new treatments against multi-drug-resistant tuberculosis (Li et al., 2015).
Mechanism of Action
Mode of action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of action
The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. As mentioned earlier, imidazole derivatives can have a wide range of biological activities .
Properties
IUPAC Name |
(E)-N-[2-(2-methylimidazol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-13-16-9-11-18(13)12-10-17-15(19)8-7-14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,17,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHRDPBDDWARDD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CN1CCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
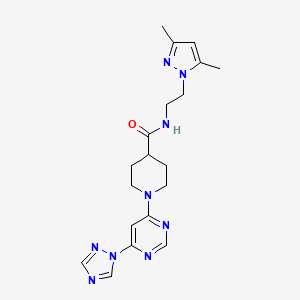
![2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B2614866.png)
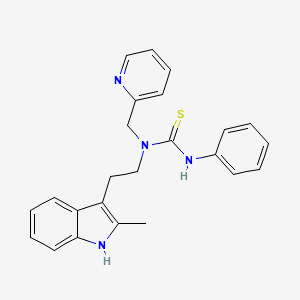
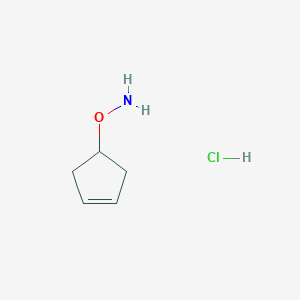
![1-{4-[(5-Nitro-1,3-thiazol-2-yl)oxy]phenyl}ethan-1-one 1-[4-(trifluoromethyl)-2-pyridyl]hydrazone](/img/structure/B2614870.png)
![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2614871.png)
![2-chloro-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2614872.png)
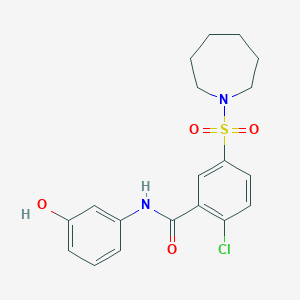
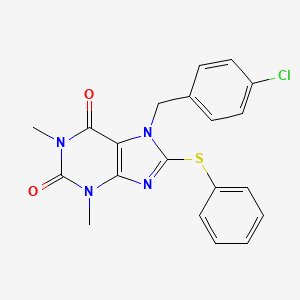
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2614879.png)

![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614884.png)
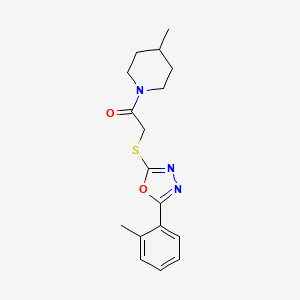
![ethyl 1-(4-chlorophenyl)-3-methyl-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2614886.png)
